3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid
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Overview
Description
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid is a chemical compound with the molecular formula C11H13NO4S. It is a derivative of thiazinane, a heterocyclic compound containing nitrogen and sulfur atoms.
Preparation Methods
The synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzoic acid with a thiazinane derivative in the presence of an oxidizing agent to introduce the dioxido group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the sulfur atom.
Scientific Research Applications
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxido group can participate in redox reactions, influencing the compound’s biological activity. The thiazinane ring structure allows for specific binding interactions with proteins, potentially modulating their function and activity .
Comparison with Similar Compounds
Similar compounds to 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid include other thiazinane derivatives and benzoic acid derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:
3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid: Lacks the methyl group on the aromatic ring, leading to different reactivity and applications.
4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid: Similar structure but with different substitution patterns, affecting its chemical and biological properties.
Properties
IUPAC Name |
3-(1,1-dioxothiazinan-2-yl)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-18(13,16)17/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTMDBCGSDTPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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